2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 881440-81-9
VCID: VC7526633
InChI: InChI=1S/C20H19ClN4O3S/c1-2-28-16-9-7-15(8-10-16)22-18(26)12-29-20-23-19(27)17(24-25-20)11-13-3-5-14(21)6-4-13/h3-10H,2,11-12H2,1H3,(H,22,26)(H,23,25,27)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl
Molecular Formula: C20H19ClN4O3S
Molecular Weight: 430.91

2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

CAS No.: 881440-81-9

Cat. No.: VC7526633

Molecular Formula: C20H19ClN4O3S

Molecular Weight: 430.91

* For research use only. Not for human or veterinary use.

2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide - 881440-81-9

Specification

CAS No. 881440-81-9
Molecular Formula C20H19ClN4O3S
Molecular Weight 430.91
IUPAC Name 2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C20H19ClN4O3S/c1-2-28-16-9-7-15(8-10-16)22-18(26)12-29-20-23-19(27)17(24-25-20)11-13-3-5-14(21)6-4-13/h3-10H,2,11-12H2,1H3,(H,22,26)(H,23,25,27)
Standard InChI Key OVOVKQSLEGGQCM-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl

Introduction

Chemical Formula and Molecular Weight

While the exact compound is not detailed in the search results, related compounds like 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide have a molecular formula of C20H19ClN4O3S and a molecular weight of 430.91 g/mol. For the compound , we can infer a similar molecular weight range due to the structural similarities.

Functional Groups

  • Triazine Moiety: Known for its metabolic stability and diverse biological activities.

  • Acetamide Group: Common in pharmaceuticals for its ability to form hydrogen bonds.

  • 4-Ethoxyphenyl Group: Contributes to lipophilicity and potential bioavailability.

Synthesis and Characterization

The synthesis of similar compounds typically involves multiple steps, including the formation of the triazine ring and the attachment of the acetamide and ethoxyphenyl groups. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are crucial for characterizing the structure and purity of such compounds.

Biological Activities

Triazine derivatives are explored for various biological activities, including enzyme inhibition and antimicrobial effects . The presence of a chlorobenzyl group may enhance lipophilicity, potentially influencing pharmacokinetics.

Research Directions

Future research could focus on evaluating the compound's efficacy against specific targets, such as enzymes or receptors, using bioassays. Additionally, studying its solubility and stability in different solvents could provide insights into its potential formulations.

Data Tables

Given the lack of specific data on 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide, we can consider related compounds for comparison:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Related Compound (2-methoxy-5-methylphenyl)C20H19ClN4O3S430.91898625-04-2
Related Compound (2-methylphenyl)Not specifiedApproximately 380.47Not specified
N-(4-acetylphenyl) Related CompoundNot specified428.9898639-09-3

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